2-phenylquinoxaline-6-carboxylic Acid
Overview
Description
2-Phenylquinoxaline-6-carboxylic Acid is a chemical compound with the molecular formula C15H10N2O2 . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including this compound, has been a subject of extensive research . A recent paper discussed the synthesis of a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with a phenyl group at the 2-position and a carboxylic acid group at the 6-position . The molecular weight of this compound is 250.25 .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound can undergo a variety of chemical reactions. Carboxylic acids are known to react with bases to form ionic salts, and they can also undergo substitution of the hydroxyl hydrogen .Physical and Chemical Properties Analysis
Carboxylic acids, including this compound, generally exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The exact physical and chemical properties of this compound are not specified in the search results.Scientific Research Applications
Synthesis of Hyperbranched Polymers
2-Phenylquinoxaline-6-carboxylic Acid derivatives have been utilized in the synthesis of hyperbranched polymers. For instance, Baek and Tan (2006) demonstrated the synthesis of hyperbranched poly(phenylquinoxaline) (PPQ) using a monomer derived from this compound. This process involves polymerization in polyphosphoric acid (PPA)/P2O5 medium, showing potential in advanced polymer applications (Baek & Tan, 2006).
Antagonistic Activity Studies
In the field of bioorganic chemistry, derivatives of this compound have been studied for their biological properties. Takano et al. (2005) reported the synthesis of novel 6-nitro-3-oxoquinoxaline-2-carboxylic acids with substituted phenyl groups, which exhibited AMPA receptor antagonistic activity. This discovery holds significance for neuroprotective and neuropharmacological research (Takano et al., 2005).
Polymerization for High-Temperature Applications
This compound has also been utilized in the development of novel polymerization methods. Baek, Ferguson, and Tan (2003) explored the room-temperature free-radical-induced polymerization of 1,1`-(Methylenedi-1,4-phenylene)bismaleimide using a derivative of this compound. This innovative approach is important for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).
Future Directions
Quinoxaline derivatives, including 2-Phenylquinoxaline-6-carboxylic Acid, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions may include the development of novel synthetic strategies and methodologies to decorate the quinoxaline scaffold with proper functional groups .
Properties
IUPAC Name |
2-phenylquinoxaline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFFTLUZYSAFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376429 | |
Record name | 2-phenylquinoxaline-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71897-04-6 | |
Record name | 2-phenylquinoxaline-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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